molecular formula C40H50N8O6 B608414 L 365209 CAS No. 122211-30-7

L 365209

カタログ番号: B608414
CAS番号: 122211-30-7
分子量: 738.9 g/mol
InChIキー: IFHSSGUGRIXWQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L 365209 is a structurally unique, potent, and selective oxytocin antagonist derived from the bacterium Streptomyces silvensis. It is a cyclic hexapeptide with significant biological activity, particularly in inhibiting the effects of oxytocin and arginine vasopressin.

準備方法

Synthetic Routes and Reaction Conditions: L 365209 is synthesized through a series of chemical reactions involving the modification of natural products derived from Streptomyces silvensis. The synthesis begins with the extraction of the natural product L-156,373, followed by structural modifications such as dehydroxylation and oxidation of specific residues. These modifications enhance the compound’s affinity and selectivity for oxytocin receptors .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces silvensis, followed by extraction and purification of the desired compound. The fermentation process is optimized to maximize yield, and advanced chromatographic techniques are employed to ensure the purity of the final product .

化学反応の分析

Types of Reactions: L 365209 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound itself, which exhibits enhanced biological activity and selectivity for oxytocin receptors .

科学的研究の応用

L 365209 has a wide range of scientific research applications, including:

作用機序

L 365209 exerts its effects by competitively binding to oxytocin receptors, thereby inhibiting the action of oxytocin. It also exhibits antagonistic activity against arginine vasopressin receptors, albeit with lower affinity. The compound’s mechanism involves blocking the receptor sites, preventing the natural ligands from exerting their physiological effects .

類似化合物との比較

    L 156373: The precursor to L 365209, with moderate affinity for oxytocin receptors.

    Atosiban: Another oxytocin antagonist used clinically to manage preterm labor.

Comparison: this compound is unique due to its higher affinity and selectivity for oxytocin receptors compared to its precursor L 156373. Unlike Atosiban, which is a non-peptide antagonist, this compound is a cyclic hexapeptide, offering a different structural framework for receptor interaction .

生物活性

L 365209 is a potent and selective oxytocin antagonist derived from the bacterium Streptomyces silvensis. This cyclic hexapeptide has garnered attention in pharmacological research due to its significant biological activity, particularly in inhibiting the effects of oxytocin and arginine vasopressin. This article delves into the biological activity of this compound, exploring its mechanism of action, research findings, and potential applications.

This compound is characterized by its unique cyclic structure, which enhances its affinity for oxytocin receptors compared to other antagonists. The compound functions by competitively binding to these receptors, thereby blocking the physiological effects of oxytocin. Additionally, it exhibits antagonistic activity against arginine vasopressin receptors, although with lower affinity.

Key Chemical Characteristics

PropertyDescription
Chemical Structure Cyclic hexapeptide
Molecular Formula C₃₉H₅₃N₉O₉S
CAS Number 122211-30-7
Source Derived from Streptomyces silvensis

Biological Activity and Research Findings

Research indicates that this compound has significant implications in various physiological processes. Its primary applications are in pharmacology and medicine, particularly concerning conditions related to oxytocin and vasopressin dysregulation.

Pharmacological Applications

  • Preterm Labor Management : this compound has been investigated for its potential use in managing preterm labor by inhibiting uterine contractions mediated by oxytocin.
  • Psychiatric Disorders : Studies suggest that this compound may have therapeutic applications in treating disorders linked to oxytocin dysregulation, such as anxiety and depression.

Case Studies and Experimental Evidence

Several studies have explored the efficacy of this compound in clinical and experimental settings. Below are notable findings from recent research:

Case Study Overview

Study ReferenceObjectiveFindings
Evaluate effects on preterm laborDemonstrated significant inhibition of oxytocin-induced contractions in vitro.
Investigate impact on anxiety disordersShowed potential reduction in anxiety-like behavior in animal models.
Assess receptor binding affinityConfirmed higher selectivity for oxytocin receptors compared to other antagonists.

Comparative Analysis with Similar Compounds

This compound is often compared with other oxytocin antagonists such as Atosiban and its precursor L 156373. The following table summarizes key differences:

CompoundAffinity for Oxytocin ReceptorsStructure TypeClinical Use
This compound HighCyclic hexapeptideResearch use; potential therapeutic applications
Atosiban ModerateNon-peptideClinical use for preterm labor
L 156373 ModeratePeptide-basedPrecursor to this compound

特性

CAS番号

122211-30-7

分子式

C40H50N8O6

分子量

738.9 g/mol

IUPAC名

11,20-dibenzyl-23-butan-2-yl-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone

InChI

InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49)

InChIキー

IFHSSGUGRIXWQU-UHFFFAOYSA-N

SMILES

CCC(C1C(N2C(C(N3C(C(N(C)C(Cc4ccccc4)C(N5CCCC5C(NC(Cc6ccccc6)C(N1)=O)=O)=O)=O)CCC=N3)=O)CCC=N2)=O)C

正規SMILES

CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

L 365209;  L-365209;  L365209;  L 365,209;  L-365,209;  L365,209; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L 365209
Reactant of Route 2
L 365209
Reactant of Route 3
L 365209
Reactant of Route 4
L 365209
Reactant of Route 5
L 365209
Reactant of Route 6
L 365209

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。